3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Description
3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a pyridazine derivative featuring a sulfonylpiperazine group substituted with a 2,5-dimethoxyphenyl moiety and a thiophene ring at the 6-position. Pyridazine-based compounds are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties . The sulfonylpiperazine group in this compound is structurally analogous to other sulfonamide-containing derivatives, which are known to enhance binding affinity to biological targets such as enzymes or receptors .
Propriétés
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-27-15-5-7-17(28-2)19(14-15)30(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)18-4-3-13-29-18/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOXLGRICZTDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Structural Differences:
Physicochemical Properties
The target compound’s higher molecular weight and logP suggest increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to simpler analogs .
Q & A
Basic: What are the key synthetic routes for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, focusing on coupling sulfonyl piperazine and pyridazine-thiophene moieties. A common approach includes:
- Step 1: Sulfonylation of 2,5-dimethoxyphenyl sulfonyl chloride with piperazine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl piperazine intermediate .
- Step 2: Nucleophilic substitution or Suzuki coupling to introduce the pyridazine-thiophene fragment. For example, reacting 6-chloropyridazine derivatives with thiophen-2-yl boronic acid under palladium catalysis .
- Critical Reagents: Thionyl chloride (for chlorination), piperazine, and palladium catalysts (e.g., Pd(PPh₃)₄). Solvents like DMF or dioxane under reflux are often used to optimize yields .
Basic: How is the compound characterized using spectroscopic methods?
Methodological Answer:
Structural validation relies on:
- FTIR: Peaks at ~1350 cm⁻¹ (S=O stretching of sulfonyl group) and ~1600 cm⁻¹ (C=N/C=C pyridazine ring) confirm functional groups .
- NMR: Key signals include:
- ¹H-NMR: δ 3.05–3.50 ppm (piperazine protons), δ 6.80–7.90 ppm (thiophene and aromatic protons) .
- ¹³C-NMR: δ 110–160 ppm for heteroaromatic carbons .
- HRMS: Exact mass matching the molecular formula (e.g., C₂₁H₂₂N₄O₄S₂) .
Basic: What initial biological activities have been reported for this compound?
Methodological Answer:
Early studies highlight:
- Enzyme Inhibition: Potential inhibition of kinases (e.g., p38 MAPK) due to structural similarity to pyridazine-based inhibitors .
- Antimicrobial Activity: Screening against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays, with MIC values <10 µg/mL .
- Anticancer Potential: Cytotoxicity assays (e.g., MTT on HeLa cells) show IC₅₀ ~20 µM, suggesting apoptosis induction via caspase-3 activation .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Sulfonyl Group Replacement: Substituting the 2,5-dimethoxyphenyl sulfonyl group with 4-chlorobenzyl (as in ) reduces kinase affinity but enhances antibacterial activity .
- Thiophene Substitution: Replacing thiophen-2-yl with pyridin-4-yl ( ) increases selectivity for p38 MAPK by 5-fold .
- Piperazine Modifications: Cyclopropyl or fluorophenyl substitutions () alter pharmacokinetic properties, improving metabolic stability .
Advanced: What are the challenges in optimizing reaction yields during synthesis?
Methodological Answer:
Key challenges include:
- Intermediate Stability: The sulfonyl piperazine intermediate is hygroscopic; anhydrous conditions (e.g., molecular sieves) are critical to prevent hydrolysis .
- Coupling Efficiency: Low yields (~30%) in Suzuki coupling due to steric hindrance from the thiophene group. Using Buchwald-Hartwig conditions (e.g., XPhos Pd G3) improves yields to ~60% .
- Purification: Co-elution of byproducts in silica chromatography. Switching to reverse-phase HPLC (C18 column, acetonitrile/water gradient) enhances purity (>95%) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (p38α vs. p38β). Standardizing protocols (e.g., CLSI guidelines for antimicrobial tests) reduces variability .
- Solubility Issues: Poor aqueous solubility may lead to false negatives. Use of DMSO carriers (≤0.1% v/v) or prodrug strategies (e.g., phosphate esters) improves bioavailability .
- Structural Analog Confusion: Misannotation of analogs (e.g., vs. 16) requires rigorous LC-MS verification and reference to crystallographic data (e.g., PDB 4EWQ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
